molecular formula C6H6N2O2 B098634 2-Methyl-6-nitropyridine CAS No. 18368-61-1

2-Methyl-6-nitropyridine

Cat. No.: B098634
CAS No.: 18368-61-1
M. Wt: 138.12 g/mol
InChI Key: DEEYZLKYZZUQPC-UHFFFAOYSA-N
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Description

2-Methyl-6-nitropyridine (2M6NP) is an organic compound with the molecular formula C7H7NO3. It is a colorless solid that is soluble in water and polar organic solvents. 2M6NP is used in a variety of scientific applications, including as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a building block for the synthesis of more complex molecules.

Scientific Research Applications

Vibrational Spectroscopic Studies

2-Methyl-6-nitropyridine and its derivatives have been extensively studied using vibrational spectroscopy methods like FT-IR and FT-Raman. These studies, often employing density functional theory (DFT), provide insights into the molecular structure, vibrational assignments, and the relative orientation of functional groups in these compounds. For instance, Karnan, Balachandran, and Murugan (2012) investigated the vibrational spectra of 3-hydroxy-6-methyl-2-nitropyridine using DFT, revealing details about molecular stability and bond strength (Karnan, Balachandran, & Murugan, 2012).

Molecular and Crystal Structure Analysis

The molecular and crystal structures of nitropyridine derivatives, including this compound, have been a subject of research, using methods like X-ray crystallography and DFT calculations. Studies such as those by Bryndal et al. (2012) have determined the crystal structures and provided insights into the stabilizing interactions, such as hydrogen bonds, within these compounds (Bryndal et al., 2012).

Quantum Chemical Studies

Quantum chemical studies are crucial in understanding the electronic and molecular properties of this compound derivatives. For example, Sivaprakash et al. (2019) conducted quantum chemical calculations to explore the energy, molecular structure, and vibrational analysis of 2-amino-3-methyl-5-nitropyridine. This study provides detailed insights into intramolecular charge transfer and electronic properties (Sivaprakash, Prakash, Mohan, & Jose, 2019).

Chemical Synthesis and Reactions

The synthesis and reactions of this compound and its analogs have been explored in various studies. For instance, Matsumura, Ariga, and Ohfuji (1970) investigated the Reissert-Kaufmann-type reaction involving substituted N-methoxy-4-nitropyridinium methylsulfates, providing new routes for the preparation of nitropyridinecarboxylic acids (Matsumura, Ariga, & Ohfuji, 1970).

Microbial Transformation

The biotransformation of this compound derivatives is another area of research interest. Tully et al. (2012) studied the microbial transformation of 2-amino-4-methyl-3-nitropyridine, identifying various biotransformation products and exploring the process parameters for improving yield and productivity (Tully, Liu, Huang, Ye, Patel, & Goswami, 2012).

Spectroscopic Investigations and Electronic Structure

Studies like those conducted by Arjunan et al. (2012) involve the spectroscopic analysis of nitropyridine derivatives to understand their vibrational, electronic, and structural properties. Such research is vital for comprehending the electronic interactions and reactivity of these compounds (Arjunan, Saravanan, Marchewka, & Mohan, 2012).

Safety and Hazards

2-Methyl-6-nitropyridine may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It should be stored in a well-ventilated place and kept tightly closed .

Future Directions

Nitropyridines, including 2-Methyl-6-nitropyridine, have received particular interest due to their accentuated oxidizing properties, high polarity, and their versatility as simultaneous charge donors and acceptors . These properties have qualified these compounds to be widely used in various fields of applications . The development of new and efficient methods for the preparation of fluoroorganic compounds has got increased attention in recent years .

Properties

IUPAC Name

2-methyl-6-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O2/c1-5-3-2-4-6(7-5)8(9)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEEYZLKYZZUQPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80305469
Record name 2-Methyl-6-nitropyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18368-61-1
Record name 2-Methyl-6-nitropyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18368-61-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-6-nitropyridine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Nitro-6-picoline
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Record name 2-Methyl-6-nitropyridine
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Record name 2-Methyl-6-nitropyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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